molecular formula C6F11KO3S B13426831 Cyclohexanesulfonic acid, undecafluoro-, potassium salt CAS No. 3107-18-4

Cyclohexanesulfonic acid, undecafluoro-, potassium salt

Cat. No.: B13426831
CAS No.: 3107-18-4
M. Wt: 400.21 g/mol
InChI Key: IVGHATFHZBKRKP-UHFFFAOYSA-M
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Description

Cyclohexanesulfonic acid, undecafluoro-, potassium salt is a chemical compound with the molecular formula C6F11KO3S. It is a potassium salt of undecafluorocyclohexanesulfonic acid, characterized by the presence of a cyclohexane ring substituted with eleven fluorine atoms and a sulfonic acid group. This compound is part of the broader class of perfluorinated compounds, known for their unique chemical properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanesulfonic acid, undecafluoro-, potassium salt typically involves the fluorination of cyclohexanesulfonic acid. The process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure the complete substitution of hydrogen atoms with fluorine atoms. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes, often utilizing specialized equipment to handle the highly reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The resulting product is then neutralized with potassium hydroxide to form the potassium salt .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanesulfonic acid, undecafluoro-, potassium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions to prevent degradation of the fluorinated ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms .

Scientific Research Applications

Cyclohexanesulfonic acid, undecafluoro-, potassium salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanesulfonic acid, undecafluoro-, potassium salt involves its interaction with molecular targets through its sulfonic acid group and fluorinated ring. The fluorine atoms impart unique electronic properties, influencing the compound’s reactivity and interactions with other molecules. The sulfonic acid group can participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanesulfonic acid, undecafluoro-, potassium salt is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials .

Properties

CAS No.

3107-18-4

Molecular Formula

C6F11KO3S

Molecular Weight

400.21 g/mol

IUPAC Name

potassium;1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-sulfonate

InChI

InChI=1S/C6HF11O3S.K/c7-1(8)2(9,10)4(13,14)6(17,21(18,19)20)5(15,16)3(1,11)12;/h(H,18,19,20);/q;+1/p-1

InChI Key

IVGHATFHZBKRKP-UHFFFAOYSA-M

Canonical SMILES

C1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[K+]

Origin of Product

United States

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